2-(3-Chloropropyl)-4-fluoro-1-methylbenzene
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Overview
Description
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-fluoro-1-methylbenzene typically involves the alkylation of 4-fluoro-1-methylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to improve the reaction rate and selectivity. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(3-azidopropyl)-4-fluoro-1-methylbenzene.
Oxidation: Formation of 2-(3-chloropropyl)-4-fluoro-1-methylbenzoic acid.
Reduction: Formation of 2-(3-chloropropyl)-4-fluoro-1-methylcyclohexane.
Scientific Research Applications
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of functional materials such as polymers and resins with specific properties.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of aromatic compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-4-fluoro-1-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through various pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: A compound with a similar 3-chloropropyl group but different aromatic structure.
3-(Chloropropyl)-trimethoxysilane: Contains a 3-chloropropyl group attached to a silicon atom, used in materials science.
2-(3-Chloropropyl)-1,3-dioxane: Another compound with a 3-chloropropyl group but different ring structure.
Uniqueness
2-(3-Chloropropyl)-4-fluoro-1-methylbenzene is unique due to the presence of both a fluorine atom and a 3-chloropropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClF |
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Molecular Weight |
186.65 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12ClF/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
ZTRKKBDXCSOPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCCCl |
Origin of Product |
United States |
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